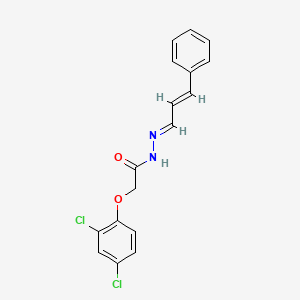

2-(2,4-Dichlorophenoxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide

Description

BenchChem offers high-quality 2-(2,4-Dichlorophenoxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dichlorophenoxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O2/c18-14-8-9-16(15(19)11-14)23-12-17(22)21-20-10-4-7-13-5-2-1-3-6-13/h1-11H,12H2,(H,21,22)/b7-4+,20-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUODEKKYJJDAEM-KCHOUBKZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2496-43-7 | |

| Record name | 2-(2,4-DICHLOROPHENOXY)-N'-(3-PHENYL-2-PROPENYLIDENE)ACETOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-(2,4-Dichlorophenoxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide (commonly referred to as DPAH) is a hydrazide derivative that has garnered attention for its potential biological activities. This compound is structurally related to 2,4-dichlorophenoxyacetic acid (2,4-D), a well-known herbicide, and has been studied for its pharmacological properties, including anti-inflammatory and anticancer effects. This article consolidates findings from various studies to provide a comprehensive overview of DPAH's biological activity.

- Molecular Formula : C17H14Cl2N2O2

- Molecular Weight : 349.2 g/mol

- CAS Number : 2496-43-7

Biological Activity Overview

DPAH exhibits a range of biological activities, which can be categorized as follows:

1. Anticancer Activity

DPAH has shown promise in inhibiting the growth of various cancer cell lines. In vitro studies have indicated that DPAH can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and the activation of caspases.

- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with DPAH resulted in a significant decrease in cell viability and an increase in apoptotic markers such as cleaved caspase-3 and PARP .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity may be linked to the modulation of NF-kB signaling pathways.

- Research Findings : A study reported that DPAH reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

3. Antimicrobial Activity

DPAH has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate that it may possess moderate antibacterial activity.

- Experimental Data : In a disk diffusion assay, DPAH exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

The biological activities of DPAH are believed to stem from its ability to interact with cellular targets:

- Apoptosis Induction : DPAH triggers mitochondrial-mediated apoptosis by disrupting mitochondrial membrane potential and activating intrinsic apoptotic pathways.

- Cytokine Modulation : It inhibits NF-kB activation, leading to decreased expression of inflammatory cytokines.

- Antibacterial Mechanism : The exact mechanism remains unclear but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Data Table: Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds similar to 2-(2,4-dichlorophenoxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide. Research indicates that derivatives with phenyl groups exhibit significant antiproliferative activity against various cancer cell lines, including breast (MCF-7), lung (A-549), and colon (HT-29) cancer cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through various signaling pathways .

Case Study :

In a study examining similar hydrazide derivatives, it was found that specific substitutions on the phenyl ring significantly influenced the antiproliferative activity. For example, compounds with electron-withdrawing groups showed enhanced potency compared to those with electron-donating groups .

Herbicidal Properties

The dichlorophenoxy moiety is reminiscent of well-known herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D). Research suggests that compounds containing this structure can act as herbicides by mimicking plant hormones (auxins), leading to uncontrolled growth and eventual plant death. This application is particularly relevant in agricultural settings where selective weed control is desired .

Field Trials :

Field studies have demonstrated that formulations containing similar compounds effectively reduce weed populations without harming crop yields. These studies emphasize the importance of optimizing dosages and application methods to maximize efficacy while minimizing environmental impact .

Safety and Toxicological Studies

Safety assessments are crucial for any chemical used in agriculture or medicine. Toxicological evaluations indicate that while the compound shows promise in therapeutic applications, it also requires careful handling due to potential toxicity at higher concentrations. Studies have reported adverse effects related to prolonged exposure to related compounds, highlighting the need for comprehensive risk assessments before widespread application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.